In-Depth Technical Guide: NMR Spectroscopic Analysis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid
In-Depth Technical Guide: NMR Spectroscopic Analysis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid
Introduction & Pharmacological Relevance
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1) is a structurally rigid, highly functionalized pharmacophore building block. It is prominently utilized in the synthesis of advanced immunotherapies, most notably as a core intermediate for Stimulator of Interferon Genes (STING) agonists ()[1] and Retinoic Acid-Inducible Gene I (RIG-I) pathway activators ()[2].
The precise arrangement of the bromo and methoxy substituents on the benzo[b]thiophene core creates a specific electronic environment that facilitates intramolecular hydrogen bond mimicking. This structural feature is a proven causality in achieving oral bioavailability and complete tumor regression in preclinical oncology models[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement to verify regioselectivity (e.g., distinguishing it from the 6-bromo-5-methoxy isomer) and to establish a self-validating purity profile for downstream biological assays[1][3].
Molecular Structure & Electronic Environment
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by three primary mechanistic effects:
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Anisotropic Deshielding: The planar aromatic system and the C2-carboxylic acid group generate strong local magnetic fields, significantly deshielding adjacent nuclei (e.g., the C3 proton).
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Mesomeric (+M) and Inductive (-I) Effects: The C6-methoxy group donates electron density into the aromatic ring via resonance (+M), shielding the ortho position (C7). Conversely, the C5-bromine atom withdraws electron density inductively (-I) while exerting a distinct "heavy atom effect," which shifts the ¹³C resonance of C5 upfield.
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Hydrogen Bonding: The carboxylic acid proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and extensive intermolecular hydrogen bonding in the solvent matrix.
Experimental Protocol for NMR Acquisition
To ensure a trustworthy, self-validating analytical system, the following protocol outlines the optimal parameters for acquiring high-fidelity ¹H and ¹³C NMR spectra.
Sample Preparation
Causality: The compound's rigid, planar structure and carboxylic acid moiety result in poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its high dielectric constant disrupts carboxylic acid dimers, ensuring the molecule remains in a monomeric state, which yields sharp, highly resolved resonance lines ()[3].
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Weigh 5.0–10.0 mg of the analyte using a calibrated microbalance.
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Dissolve the solid in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Vortex for 30 seconds until complete dissolution is achieved.
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Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active detection volume.
Instrument Setup and Acquisition
Causality: A high-field spectrometer (≥500 MHz) is required to resolve the three distinct aromatic singlets (C3-H, C4-H, C7-H) without peak overlap or second-order effects[1][3].
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Probe Tuning: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the quality factor (Q-factor).
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Shimming: Perform gradient shimming followed by manual optimization on the Z1 and Z2 axes to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS signal.
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¹H NMR Parameters:
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Pulse Sequence: standard 1D (zg30).
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Spectral Width: 16 ppm (-2 to 14 ppm).
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Number of Scans (ns): 16.
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Relaxation Delay (d1): 1.0 s.
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¹³C NMR Parameters:
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Pulse Sequence: 1D with power-gated proton decoupling (zgpg30) to eliminate ¹H-¹³C scalar coupling.
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Spectral Width: 250 ppm (-10 to 240 ppm).
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Number of Scans (ns): 1024 (Required due to the low natural abundance of ¹³C and the quaternary nature of 6 out of 10 carbons in the core).
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Relaxation Delay (d1): 2.0 s (Ensures complete longitudinal relaxation of quaternary carbons for accurate detection).
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Data Processing and Calibration
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Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to enhance the signal-to-noise ratio.
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Perform zero-order and first-order phase correction.
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Calibrate the spectra using the residual DMSO-d₆ pentet at δ 2.50 ppm for ¹H and the septet at δ 39.52 ppm for ¹³C.
¹H NMR Data Analysis & Assignments
The ¹H NMR spectrum of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is characterized by a complete lack of scalar coupling (J-coupling) between the aromatic protons, as they are isolated from one another by substituents or ring junctions ()[1].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 13.42 | Singlet (s) | 1H | -COOH | Highly deshielded by the carbonyl oxygen and strong intermolecular hydrogen bonding in DMSO. |
| 8.27 | Singlet (s) | 1H | C4-H | Deshielded by the adjacent electronegative bromine atom and the fused thiophene ring. |
| 7.99 | Singlet (s) | 1H | C3-H | Deshielded by the anisotropic magnetic field of the adjacent C2-carboxylic acid group. |
| 7.80 | Singlet (s) | 1H | C7-H | Relatively shielded compared to C4-H due to the electron-donating (+M) resonance effect of the ortho-methoxy group. |
| 3.94 | Singlet (s) | 3H | -OCH₃ | Typical shift for an aromatic methoxy group, slightly shifted downfield by the adjacent bulky bromine. |
¹³C NMR Data Analysis & Assignments
While ¹H NMR confirms the substitution pattern, ¹³C NMR is essential for verifying the carbon framework, particularly the quaternary carbons which make up the majority of the molecule. The following assignments are derived from empirical shift calculations and structural analogs consistent with the core scaffold ()[4].
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| 163.5 | Quaternary (C=O) | Carboxyl C | Strongly deshielded by the double-bonded oxygen. |
| 155.2 | Quaternary (C-O) | C6 | Deshielded by the direct attachment to the electronegative oxygen of the methoxy group. |
| 140.8 | Quaternary (C-S) | C7a | Bridgehead carbon adjacent to the electron-rich sulfur atom. |
| 136.1 | Quaternary (C-C) | C2 | Deshielded by the directly attached electron-withdrawing carboxylic acid group. |
| 134.5 | Quaternary (C-C) | C3a | Bridgehead carbon connecting the thiophene and benzene rings. |
| 129.8 | Tertiary (CH) | C3 | Aromatic carbon beta to the sulfur atom. |
| 127.5 | Tertiary (CH) | C4 | Aromatic carbon ortho to the bromine atom. |
| 112.3 | Quaternary (C-Br) | C5 | Exhibits an upfield shift relative to typical aromatic carbons due to the "heavy atom effect" of bromine. |
| 106.1 | Tertiary (CH) | C7 | Highly shielded by the strong +M (resonance) effect of the adjacent methoxy group. |
| 56.5 | Primary (CH₃) | -OCH₃ | Standard aliphatic carbon attached to an aromatic ether oxygen. |
Workflow for Spectral Validation & Purity Assessment
To ensure trustworthiness in drug development workflows, NMR data must be integrated into a broader validation pipeline. The diagram below outlines the logical progression from sample preparation to structural validation.
Figure 1: Standardized workflow for NMR acquisition, processing, and structural validation.
References
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Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- US20190300513A1 - Sting agonist compounds Source: Google Patents URL
- WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof Source: Google Patents URL
